An In-Depth Technical Guide to the Chemical Properties of 3-(Methylamino)quinoxaline-2-carboxamide
An In-Depth Technical Guide to the Chemical Properties of 3-(Methylamino)quinoxaline-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical properties of 3-(Methylamino)quinoxaline-2-carboxamide, a member of the quinoxaline class of heterocyclic compounds. While specific data for this exact molecule is not extensively available in public literature, this document synthesizes information from closely related analogs to provide a robust predictive profile. The quinoxaline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] This guide will delve into the synthesis, spectroscopic characterization, and potential therapeutic applications of this compound class, offering valuable insights for researchers engaged in drug discovery and development.
The Quinoxaline Core: A Foundation of Therapeutic Potential
The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a bioisostere of other significant aromatic structures like quinoline and naphthalene.[1][3] This structural feature allows quinoxaline-based molecules to interact with a diverse range of biological targets, making them a fertile ground for the development of novel therapeutics.[1] The introduction of an amino group at the 3-position and a carboxamide at the 2-position, as in our target molecule, creates a scaffold with significant potential for forming key hydrogen bonding interactions with biological macromolecules.
Synthesis of 3-(Amino)quinoxaline-2-carboxamides: A Robust and Adaptable Strategy
A reliable and versatile synthetic route for 2-carboxamide-3-amino-substituted quinoxalines has been established, which can be readily adapted for the synthesis of 3-(Methylamino)quinoxaline-2-carboxamide. This method, developed by Kowalski et al., offers high yields and purity, making it suitable for the generation of compound libraries for high-throughput screening.
The general synthetic approach involves a two-step process starting from a readily available 3-chloroquinoxaline-2-carboxylate ester. This is followed by a nucleophilic aromatic substitution (SNAr) with the desired amine and subsequent amidation.
Experimental Protocol: Synthesis of 3-(Methylamino)quinoxaline-2-carboxamide
This protocol is adapted from the established synthesis of related 2-carboxamide-3-amino-substituted quinoxalines.
Step 1: Synthesis of Ethyl 3-(Methylamino)quinoxaline-2-carboxylate
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To a solution of ethyl 3-chloroquinoxaline-2-carboxylate (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add methylamine (1.2 eq).
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The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, the reaction mixture is diluted with water, and the product is extracted with an organic solvent such as ethyl acetate.
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The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
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Purification by column chromatography on silica gel will provide the pure ethyl 3-(methylamino)quinoxaline-2-carboxylate.
Step 2: Saponification to 3-(Methylamino)quinoxaline-2-carboxylic acid
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The ethyl ester from the previous step is dissolved in a mixture of ethanol and water.
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An excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 eq), is added to the solution.
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The mixture is stirred at room temperature or gently heated to facilitate the hydrolysis of the ester.
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After the reaction is complete (monitored by TLC or LC-MS), the ethanol is removed under reduced pressure.
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The aqueous solution is acidified with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
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The solid is collected by filtration, washed with cold water, and dried to afford 3-(methylamino)quinoxaline-2-carboxylic acid.
Step 3: Amidation to 3-(Methylamino)quinoxaline-2-carboxamide
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The carboxylic acid (1.0 eq) is dissolved in a suitable aprotic solvent like DMF or dichloromethane (DCM).
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A coupling agent, such as HATU (1.1 eq) or HOBt/EDC (1.1 eq each), is added, followed by a tertiary amine base like diisopropylethylamine (DIPEA) (2.0 eq).
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The mixture is stirred for a few minutes before adding a source of ammonia, such as ammonium chloride (1.5 eq).
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The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
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The reaction mixture is worked up by diluting with water and extracting with an organic solvent.
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The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the final product, 3-(methylamino)quinoxaline-2-carboxamide.
Synthetic Workflow Diagram
Caption: Synthetic route to 3-(Methylamino)quinoxaline-2-carboxamide.
Physicochemical and Spectroscopic Properties (Predicted)
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C10H10N4O | Based on chemical structure |
| Molecular Weight | 202.21 g/mol | Calculated from the molecular formula |
| Appearance | Likely a solid at room temperature | High molecular weight and presence of polar functional groups suggest a solid state. |
| Melting Point | Expected to be in the range of 150-250 °C | Similar quinoxaline carboxamides exhibit melting points in this range. |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF. | The presence of amide and amino groups provides some polarity, but the aromatic core limits aqueous solubility. |
Spectroscopic Characterization (Predicted)
The structural elucidation of 3-(Methylamino)quinoxaline-2-carboxamide would rely on a combination of spectroscopic techniques. The expected data, based on analogs, are summarized below.[4]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| 1H NMR (in DMSO-d6) | - Aromatic protons on the quinoxaline ring (4H) in the range of δ 7.5-8.5 ppm. - A singlet or doublet for the methyl group protons (3H) around δ 3.0-3.5 ppm. - A broad singlet for the amino proton (1H). - Two broad singlets for the primary amide protons (2H). |
| 13C NMR (in DMSO-d6) | - Aromatic carbons of the quinoxaline ring in the range of δ 120-150 ppm. - A signal for the methyl carbon around δ 30-35 ppm. - A signal for the amide carbonyl carbon around δ 165-170 ppm. |
| IR Spectroscopy (ATR) | - N-H stretching vibrations for the amino and amide groups in the range of 3200-3400 cm-1. - C=O stretching vibration for the amide carbonyl group around 1650-1680 cm-1. - C=N and C=C stretching vibrations of the quinoxaline ring in the range of 1500-1600 cm-1. |
| Mass Spectrometry (ESI+) | - A prominent [M+H]+ ion at m/z 203.21. |
Potential Biological Activities and Therapeutic Applications
The quinoxaline scaffold is a well-established pharmacophore, and derivatives of 3-amino-2-carboxamide quinoxalines have shown promising biological activities.
Antimicrobial and Anticancer Potential
Numerous quinoxaline derivatives have demonstrated significant antimicrobial activity against a range of pathogens, including bacteria and fungi.[2] Furthermore, the quinoxaline core is present in several anticancer agents, and derivatives have shown cytotoxic effects against various cancer cell lines.[1] The specific substitution pattern of 3-(Methylamino)quinoxaline-2-carboxamide, with its hydrogen bond donors and acceptors, makes it a candidate for interaction with enzymatic active sites or DNA.
Enzyme Inhibition
Derivatives of 2-amino-substituted quinoxalines have been reported as inhibitors of phosphodiesterase 4B (PDE4B), an enzyme implicated in inflammatory pathways.[5] This suggests that 3-(Methylamino)quinoxaline-2-carboxamide could be investigated for its potential as an anti-inflammatory agent.
Logical Pathway for Biological Investigation
Caption: Proposed workflow for biological evaluation.
Conclusion and Future Directions
3-(Methylamino)quinoxaline-2-carboxamide represents a promising, yet underexplored, molecule within the medicinally significant quinoxaline class. Based on the established chemistry and biological activity of its close analogs, this compound warrants further investigation. The synthetic route is well-defined, allowing for its preparation and subsequent screening in various biological assays. Future research should focus on the actual synthesis and characterization of this compound to confirm the predicted properties and to explore its therapeutic potential, particularly in the areas of infectious diseases, oncology, and inflammatory disorders. The insights gained from such studies will be invaluable to the drug development community.
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S. M. M. Ali, M. A. Ismail, M. A. M. El-Gazzar, A. S. A. El-Gazzar, and N. A. H. El-Sayed, "Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides," Pharmaceuticals (Basel), vol. 14, no. 8, p. 768, Aug. 2021. [Link]
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S. M. M. Ali, M. A. Ismail, M. A. M. El-Gazzar, A. S. A. El-Gazzar, and N. A. H. El-Sayed, "Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides," Semantic Scholar. [Link]
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- P. F. D. S. de Aguiar, et al., "Thermochemical Studies on 3-Methyl-quinoxaline-2-carboxamide-1,4-dioxide Derivatives: Enthalpies of Formation and of N-O Bond Dissociation," J. Phys. Chem. B, vol. 118, no. 4, pp. 1045-1053, 2014.
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